![molecular formula C22H14ClN3OS B4738178 3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B4738178.png)
3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenyl-2(1H)-quinolinone
Overview
Description
The compound belongs to a class of heterocyclic compounds that have drawn interest for their complex structures and potential in various applications. These compounds, including quinolinones and benzimidazoles, are noted for their diverse biological activities and chemical properties, leading to research into their synthesis, structure, and applications in fields like medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinolinone derivatives, including those related to the specified compound, often involves multi-step reactions starting from quinolin-4(1H)-ones. For example, a study by Staskun et al. (1993) describes a method to produce novel quinolinone derivatives through reactions with sodium dichloroisocyanurate in methanolic aqueous alkali, highlighting the versatility of synthetic approaches for this class of compounds (Staskun & Es, 1993).
Molecular Structure Analysis
Crystal structure and molecular analysis of benzimidazole and quinolinone derivatives reveal detailed insights into their molecular frameworks. For instance, Guillon et al. (2018) performed single-crystal X-ray diffraction to characterize the crystal structure of a related compound, indicating the importance of structural analysis in understanding the chemical behavior and potential applications of these molecules (Guillon et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3OS/c23-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)20(21(27)24-16)28-22-25-17-8-4-5-9-18(17)26-22/h1-12H,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAUGJLQCACEJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-ylsulfanyl)-6-chloro-4-phenylquinolin-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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